molecular formula C8H7ClF3NO B1403364 3-chloro-N-methyl-4-(trifluoromethoxy)aniline CAS No. 1260887-97-5

3-chloro-N-methyl-4-(trifluoromethoxy)aniline

Cat. No.: B1403364
CAS No.: 1260887-97-5
M. Wt: 225.59 g/mol
InChI Key: IWJSLCKUVCNVOJ-UHFFFAOYSA-N
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Description

3-chloro-N-methyl-4-(trifluoromethoxy)aniline is an organic compound characterized by the presence of a trifluoromethoxy group (-OCF3), a chloro group (-Cl), and a methyl group (-CH3) attached to an aniline ring

Biochemical Analysis

Temporal Effects in Laboratory Settings

The effects of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or high temperatures. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can cause persistent alterations in cellular function, including changes in cell proliferation, apoptosis, and differentiation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can have minimal or no adverse effects, while at higher doses, it can cause toxic effects such as hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, where a certain dosage level must be reached before significant toxic effects occur. Additionally, high doses of this compound can lead to oxidative stress, inflammation, and tissue damage .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methyl-4-(trifluoromethoxy)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Nitration: The starting material, 3-chloroaniline, undergoes nitration to introduce a nitro group at the para position.

    Reduction: The nitro group is then reduced to an amino group, forming 3-chloro-4-aminophenol.

    Methylation: The amino group is methylated using methyl iodide or dimethyl sulfate to yield 3-chloro-N-methyl-4-aminophenol.

    Trifluoromethoxylation: Finally, the trifluoromethoxy group is introduced using a suitable trifluoromethoxylating agent, such as trifluoromethyl hypofluorite (CF3OF) or trifluoromethyl iodide (CF3I), under appropriate reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and cost-effective reagents to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methyl-4-(trifluoromethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

3-chloro-N-methyl-4-(trifluoromethoxy)aniline has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.

    Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-(trifluoromethoxy)aniline: Lacks the chloro and methyl groups, making it less versatile in certain chemical reactions.

    3-chloroaniline: Lacks the trifluoromethoxy and methyl groups, resulting in different chemical properties and reactivity.

    N-methyl-4-(trifluoromethoxy)aniline:

Uniqueness

3-chloro-N-methyl-4-(trifluoromethoxy)aniline is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethoxy group enhances its lipophilicity and metabolic stability, while the chloro and methyl groups provide additional sites for chemical modification and derivatization.

Properties

IUPAC Name

3-chloro-N-methyl-4-(trifluoromethoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NO/c1-13-5-2-3-7(6(9)4-5)14-8(10,11)12/h2-4,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWJSLCKUVCNVOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC(=C(C=C1)OC(F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.